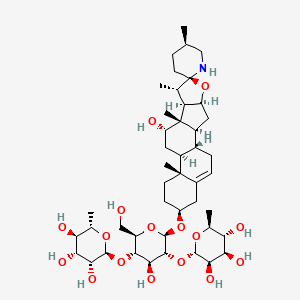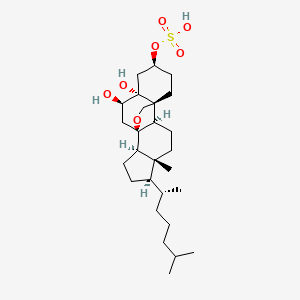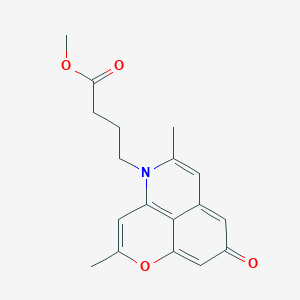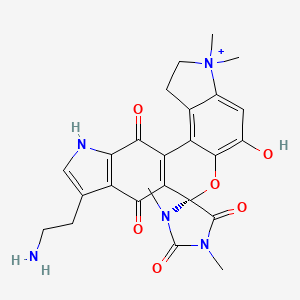
1,2-Triacontanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-triacontanediol is a glycol that is triacontane bearing two hydroxy substituents located at positions 1 and 2. It derives from a hydride of a triacontane.
Scientific Research Applications
Plant Growth and Yield Enhancement
1,2-Triacontanediol, commonly referred to as Triacontanol (TRIA), is extensively studied for its role in enhancing plant growth and yield. Research indicates that TRIA can significantly increase crop yields, particularly in agricultural and horticultural crops. It has been shown to improve photosynthesis, protein synthesis, uptake of water and nutrients, nitrogen-fixation, enzyme activities, and the contents of free amino acids and reducing sugars in various crops. Its application either to the root medium or leaves has demonstrated enhanced growth and yield in vegetables, agronomic, horticultural, medicinal, and aromatic crop plants under both normal and adverse conditions (Naeem, Khan, & Moinuddin, 2012).
Micropropagation and Plant Tissue Culture
TRIA has been found effective in micropropagation, particularly in the shoot multiplication and rooting phases of in vitro derived shoot tips. Studies on Capsicum frutescens and Decalepis hamiltonii revealed that TRIA significantly enhanced shoot growth, chlorophyll content of leaves, root induction, and supported growth of roots, making it a potent growth regulator in plant tissue culture (Obul Reddy, Giridhar, & Ravishankar, 2002).
Mitigation of Abiotic Stress
TRIA has demonstrated the ability to mitigate the adverse effects of abiotic stresses such as heavy metal toxicity and salinity. For instance, it has been observed that TRIA can protect plants like Erythrina variegata from cadmium toxicity and improve the redox status of plant systems through the antioxidant ascorbate-glutathione cycle (Karam et al., 2017). Similarly, its foliar application has shown positive effects on growth and photosynthesis in wheat under saline conditions (Perveen, Shahbaz, & Ashraf, 2013).
Secondary Metabolite Enhancement
Research on Mentha arvensis L. indicated that TRIA application significantly enhanced the yield and content of active constituents like menthol, l-methone, isomenthone, and menthyl acetate in the plant (Naeem et al., 2011). This suggests a potential application of TRIA in improving the quality of medicinal and aromatic plants.
properties
CAS RN |
66063-40-9 |
|---|---|
Product Name |
1,2-Triacontanediol |
Molecular Formula |
C30H62O2 |
Molecular Weight |
454.8 g/mol |
IUPAC Name |
triacontane-1,2-diol |
InChI |
InChI=1S/C30H62O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-30(32)29-31/h30-32H,2-29H2,1H3 |
InChI Key |
HQAZKQIPCWKWFM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCC(CO)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCC(CO)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















